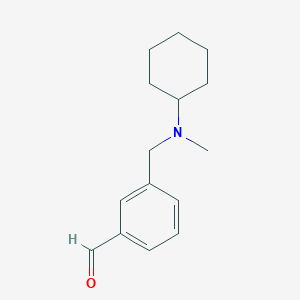

3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde

Description

3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is an aromatic aldehyde derivative featuring a cyclohexyl-methylamine moiety attached via a methylene bridge to the benzaldehyde core. The aldehyde group at the 3-position of the benzene ring provides a reactive site for nucleophilic additions or condensation reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its structure combines lipophilic (cyclohexyl) and polar (aldehyde, amine) groups, influencing solubility and reactivity.

Properties

IUPAC Name |

3-[[cyclohexyl(methyl)amino]methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-16(15-8-3-2-4-9-15)11-13-6-5-7-14(10-13)12-17/h5-7,10,12,15H,2-4,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXVUCHSMCDAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with cyclohexylmethylamine. One common method is the reductive amination of benzaldehyde using cyclohexylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-((Cyclohexyl(methyl)amino)methyl)benzoic acid.

Reduction: 3-((Cyclohexyl(methyl)amino)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

- Reactions:

- Oxidation: The aldehyde group can be oxidized to form 3-((Cyclohexyl(methyl)amino)methyl)benzoic acid.

- Reduction: It can be reduced to form 3-((Cyclohexyl(methyl)amino)methyl)benzyl alcohol.

- Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Biology

Research has indicated potential biological activities associated with this compound. Its interactions with biomolecules are being investigated for implications in drug development.

- Mechanism of Action: The cyclohexyl(methyl)amino group enhances lipophilicity, which may facilitate interactions with lipid membranes and influence cellular processes. This property is crucial for compounds intended for therapeutic use.

Medicine

The compound is being explored for its potential as a therapeutic agent. Its unique structure may allow it to act as an allosteric modulator in biological systems.

Mechanism of Action

The mechanism of action of 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclohexyl(methyl)amino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde and related compounds:

Key Observations:

- Aldehyde vs. Ester/Amide : The target compound’s aldehyde group distinguishes it from ester-containing analogs (e.g., compounds 32, 33), which are less reactive toward nucleophiles. Aldehydes are prone to oxidation or condensation, whereas esters are more stable .

- Hydrochloride Salt : The oxadiazole-containing analog () exists as a hydrochloride salt, enhancing its water solubility compared to the free base form of the target compound .

Physicochemical and Reactivity Comparisons

Reactivity:

- The aldehyde group in the target compound is more reactive than ester or amide groups in analogs, enabling use in Schiff base formation or Grignard reactions.

- Trifluoromethylphenyl groups in compounds enhance lipophilicity and metabolic stability, whereas the target’s cyclohexyl group balances lipophilicity and conformational flexibility .

Solubility and Stability:

Biological Activity

3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is a compound of interest due to its potential biological activities and interactions with various biomolecules. Understanding its mechanisms of action, biological effects, and therapeutic potential is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a cyclohexyl(methyl)amino group. This unique structure may influence its reactivity and interactions with biological targets. The presence of the aldehyde functional group allows for various chemical reactions, including nucleophilic addition and formation of imines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Receptor Interaction : The cyclohexyl(methyl)amino group may engage with various receptors or enzymes, influencing signaling pathways related to cell growth, apoptosis, or metabolic processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that related benzaldehyde derivatives possess antibacterial and antifungal properties.

- Anticancer Effects : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for therapeutic use in oncology .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer or metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of benzaldehyde derivatives:

- Anticancer Activity :

- Enzyme Interaction :

- Antimicrobial Efficacy :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-((Butyl(methyl)amino)methyl)benzaldehyde | Butyl group instead of cyclohexyl | Antimicrobial and anticancer properties |

| 3-(Aminomethyl)benzaldehyde | Amino group instead of cyclohexyl | Moderate cytotoxicity |

| 3-((Dimethylamino)methyl)benzaldehyde | Dimethyl group | Enhanced enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde, and how are intermediates characterized?

- Methodology : The compound can be synthesized via reductive amination between 3-formylbenzaldehyde derivatives and cyclohexylmethylamine. Key intermediates (e.g., Schiff bases) should be characterized using FT-IR (to confirm imine C=N stretching at ~1640 cm⁻¹) and ¹H/¹³C NMR (to verify methylene bridge protons at δ 3.5–4.0 ppm and aldehyde proton at δ ~9.8 ppm). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted amines .

Q. How can the stability of the aldehyde functional group be maintained during storage and reaction conditions?

- Methodology : Store the compound under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. During reactions, stabilize the aldehyde group by avoiding strong bases or nucleophiles. Use stabilizing solvents like anhydrous DMF or THF. Monitor degradation via HPLC-UV (λ = 280 nm) with a C18 column to detect aldehyde oxidation products (e.g., carboxylic acids) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR : ¹H NMR should show distinct signals for the cyclohexyl group (multiplet at δ 1.0–2.0 ppm), methylamino protons (singlet at δ ~2.2 ppm), and benzaldehyde protons (aromatic multiplet at δ 7.4–8.0 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography (if crystalline): Resolve steric effects of the cyclohexyl group and validate spatial arrangement .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl group influence reactivity in nucleophilic additions?

- Methodology : Perform kinetic studies using substituted benzaldehyde analogs. Compare reaction rates in nucleophilic additions (e.g., Grignard reactions) via UV-Vis spectroscopy or GC-MS . The bulky cyclohexyl group may reduce reactivity due to steric hindrance, while its electron-donating methylamino moiety could enhance aldehyde electrophilicity. Computational modeling (DFT) can quantify steric maps and charge distribution .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Dose-response curves : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects.

- Metabolite profiling : Use LC-MS/MS to detect decomposition products that may interfere with assays.

- Structural analogs : Synthesize derivatives (e.g., replacing cyclohexyl with smaller rings) to isolate structure-activity relationships (SAR) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Simulate binding to target proteins (e.g., GPCRs) using software like AutoDock Vina. Validate with SPR (Surface Plasmon Resonance) to measure binding affinity (KD).

- MD simulations : Analyze conformational stability of the compound in lipid bilayers or solvent environments over 100-ns trajectories .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.